4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile typically involves the reaction of 2-methyl-3-cyano-4(3H)-pyridone with 4-chloropyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced bipyridines, and substituted bipyridines .
Scientific Research Applications
4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the behavior of bipyridine derivatives.
Biology: It serves as a tool in studying cellular signaling pathways involving cGMP.
Mechanism of Action
The compound exerts its effects by inhibiting phosphodiesterase type III (PDE III), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced cardiac contractility and vasodilation. The primary molecular targets are the PDE III enzymes in cardiac and vascular tissues .
Comparison with Similar Compounds
Similar Compounds
Amrinone: Another PDE III inhibitor with similar pharmacological effects but different chemical structure.
Enoximone: A PDE III inhibitor used in similar clinical settings.
Cilostazol: A PDE III inhibitor with additional antiplatelet effects.
Uniqueness
4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile is unique due to its high selectivity for PDE III and its potent inotropic and vasodilatory effects, making it particularly effective in acute heart failure management .
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-8-6-11(9-2-4-14-5-3-9)15-12(16)10(8)7-13/h2-6H,1H3,(H,15,16) |
InChI Key |
WQKKJQNHUUZDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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